1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-4-formylpyrazole with hydrazine derivatives under acidic conditions to form the triazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine is unique due to its dual ring structure, which imparts a combination of properties from both pyrazole and triazole rings. This duality enhances its biological activity and makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H12N6 |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-2-13-4-7(3-11-13)5-14-6-10-8(9)12-14/h3-4,6H,2,5H2,1H3,(H2,9,12) |
InChI Key |
NXKJGRNYTGXLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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